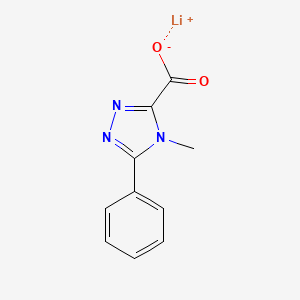
锂(1+)离子4-甲基-5-苯基-4H-1,2,4-三唑-3-羧酸盐
描述
Lithium(1+) ion 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylate is a chemical compound with the molecular formula C10H9N3O2.Li. It is a lithium salt of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylic acid
科学研究应用
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules. Biology: Medicine: The compound is being investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties. Industry: It is used in the development of new materials and in various industrial processes.
作用机制
Target of Action
Triazole derivatives, in general, have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .
Mode of Action
Triazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s known that triazole derivatives can influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Triazole derivatives are known for their diverse biological activities, which can result in a variety of molecular and cellular effects .
未来方向
Triazole-based compounds have shown promising neuroprotective and anti-inflammatory properties, indicating that they can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction for the research and development of lithium(1+) ion 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylate and similar compounds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) ion 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylate typically involves the following steps:
Preparation of 4-Methyl-5-Phenyl-4H-1,2,4-Triazole-3-Carboxylic Acid: This can be achieved through the cyclization of hydrazine with an appropriate diketone or β-diketone derivative.
Lithium Salt Formation: The carboxylic acid obtained in the first step is then treated with lithium hydroxide to form the lithium salt.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
化学反应分析
Types of Reactions: Lithium(1+) ion 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Compounds with different functional groups.
相似化合物的比较
Lithium(1+) ion 4-methyl-5-phenyl-1,2,4-triazole-3-carboxylate
Lithium(1+) ion 5-phenyl-4H-1,2,4-triazole-3-carboxylate
Lithium(1+) ion 4-methyl-1,2,4-triazole-3-carboxylate
Uniqueness: Lithium(1+) ion 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylate is unique due to its specific structural features, which contribute to its distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of lithium(1+) ion 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
lithium;4-methyl-5-phenyl-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2.Li/c1-13-8(7-5-3-2-4-6-7)11-12-9(13)10(14)15;/h2-6H,1H3,(H,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTWVPJHVJWSED-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C(=NN=C1C(=O)[O-])C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8LiN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride](/img/structure/B1435501.png)

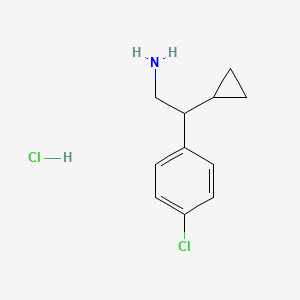
![4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1435508.png)
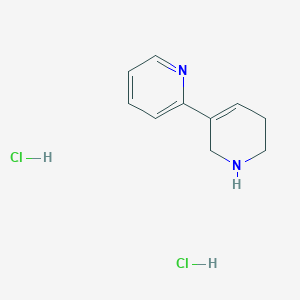
![8-Oxa-4-azaspiro[2.6]nonane hydrochloride](/img/structure/B1435510.png)
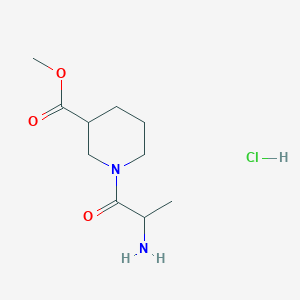
![3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride](/img/structure/B1435513.png)
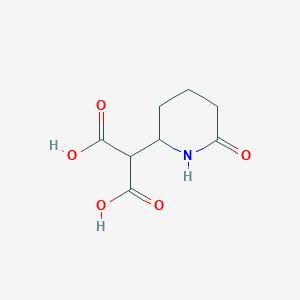
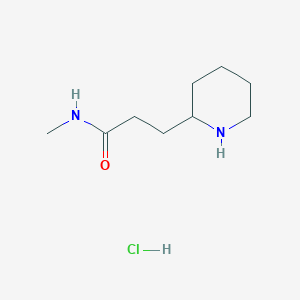
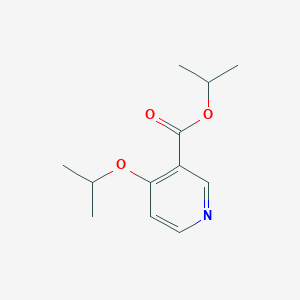

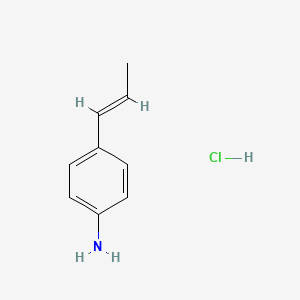
![[2-(Methylamino)ethyl][2-(pyrrolidin-1-yl)ethyl]amine trihydrochloride](/img/structure/B1435522.png)
